3-(Pyrrolidin-2-yl)oxan-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-2-yloxan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-3-5-12-6-7(9)8-2-1-4-10-8/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMGIQAGXNNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2COCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyrrolidin 2 Yl Oxan 4 One
Retrosynthetic Analysis of the 3-(Pyrrolidin-2-yl)oxan-4-one Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available, or easily synthesized precursors. The primary bond for disconnection is the C-C bond between the pyrrolidine (B122466) and oxan-4-one rings (C2 of pyrrolidine and C3 of oxanone). This leads to two main retrosynthetic pathways:
Pathway A: Disconnection via Alkylation/Coupling. This approach envisions the formation of the key C-C bond at a late stage. The molecule is disconnected into a pyrrolidinyl nucleophile (or electrophile) and an oxan-4-one electrophile (or nucleophile). For instance, an enolate derived from oxan-4-one could be reacted with a 2-halopyrrolidine derivative.
Pathway B: Disconnection via Ring Formation. In this strategy, one of the heterocyclic rings is constructed from an acyclic precursor that already contains the other ring. This can be further divided into two sub-pathways:
B1 (Oxanone Formation): The oxan-4-one ring is formed from a δ-hydroxy ketone precursor that already bears the pyrrolidine moiety.
B2 (Pyrrolidine Formation): The pyrrolidine ring is constructed onto a pre-existing 3-substituted oxan-4-one framework.
These disconnections form the basis for the forward-synthetic strategies discussed in the subsequent sections.
Direct Synthesis Approaches to the Oxan-4-one Core with Pyrrolidine Substitution
These methods focus on creating the oxan-4-one ring with the pyrrolidine substituent already in place or introduced during the key ring-forming step.
Cyclization Strategies for Oxan-4-one Ring Formation
The formation of the oxan-4-one ring can be achieved through the intramolecular cyclization of a linear precursor that already contains the pyrrolidine scaffold. A key strategy is the acid- or base-catalyzed intramolecular hemiacetal formation followed by oxidation, or an intramolecular etherification of a δ-halo or δ-hydroxy ketone.
A plausible precursor would be a δ-hydroxy ketone where the pyrrolidine ring is attached at the gamma position. The synthesis of such precursors can be challenging but could be achieved through multi-step sequences involving protected pyrrolidine derivatives.
Table 1: Illustrative Cyclization Strategies for Tetrahydropyranone Rings
| Precursor Type | Reagents & Conditions | Product Type | Key Transformation |
|---|---|---|---|
| δ-Hydroxy Ketone | H⁺ (e.g., PTSA), heat | Tetrahydropyranone | Intramolecular Hemiacetalization-Oxidation |
| δ-Halo Ketone | Base (e.g., NaH, K₂CO₃) | Tetrahydropyranone | Intramolecular Williamson Ether Synthesis |
Direct Alkylation or Coupling of Pyrrolidine with Oxan-4-one Precursors
This approach involves the direct formation of the C-C bond between pre-formed pyrrolidine and oxan-4-one synthons. A common method is the α-alkylation of an oxan-4-one enolate with a suitable pyrrolidine-based electrophile.
For example, oxan-4-one can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form its enolate, which can then react with an N-protected 2-(halomethyl)pyrrolidine or a similar electrophile. The choice of protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and ensure solubility.
Table 2: Representative α-Alkylation of Ketones
| Ketone Substrate | Electrophile | Base/Solvent | Typical Yield | Reference Principle |
|---|---|---|---|---|
| Cyclohexanone | Benzyl (B1604629) Bromide | LDA / THF | >90% | Standard enolate alkylation |
| Tetrahydro-4H-pyran-4-one | Alkyl Halide | NaH / DMF | 60-80% | Alkylation of cyclic ketones |
Pyrrolidine Ring Construction on an Oxan-4-one Framework
An alternative to forming the oxanone ring is to build the pyrrolidine ring onto a scaffold that already contains the oxan-4-one moiety. This can be achieved through powerful synthetic tools like multicomponent reactions or intramolecular cyclizations.
Multicomponent Reaction Strategies for Pyrrolidine Moiety Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, introducing significant molecular diversity. rasayanjournal.co.in A well-known MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. tandfonline.comresearchgate.netnih.gov
In a hypothetical MCR approach to this compound, an aldehyde derived from oxan-4-one could react with an amino acid (like sarcosine) to generate an azomethine ylide in situ. This dipole could then react with a suitable dipolarophile to construct the pyrrolidine ring. The challenge lies in the synthesis and stability of the requisite aldehyde precursor. Several MCRs have been developed for synthesizing highly substituted pyrrolidines. acs.orgacs.org
Table 3: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product | Reference Principle |
|---|---|---|---|---|
| [3+2] Cycloaddition | Aldehyde, Amino Acid, Alkene | Heat or Metal Catalyst | Substituted Pyrrolidine | Azomethine ylide cycloaddition tandfonline.comresearchgate.net |
| Domino Reaction | Primary Amine, Acetylene (B1199291) Dicarboxylate, Formaldehyde | TBAB, Water | Functionalized Pyrrolidine | Cascade coupling in green solvent rasayanjournal.co.in |
Intramolecular Cyclization Reactions for Pyrrolidine Formation
Intramolecular reactions provide a powerful means to form cyclic structures with high regioselectivity and stereoselectivity. The pyrrolidine ring can be formed by the intramolecular cyclization of an acyclic precursor attached to the 3-position of the oxan-4-one ring.
One established method is the intramolecular hydroamination or aminocyclization of an unsaturated amine. csic.es For instance, a precursor containing an amine and a suitably positioned alkene, both part of a substituent on the oxan-4-one ring, could cyclize in the presence of a metal catalyst to form the pyrrolidine ring. Another powerful method is the intramolecular Mannich reaction, which can form substituted pyrrolidines from acyclic amino ketones. nih.gov
Table 4: Intramolecular Cyclization Methods for Pyrrolidine Synthesis
| Cyclization Strategy | Precursor Type | Catalyst/Reagents | Key Features | Reference Principle |
|---|---|---|---|---|
| Intramolecular Hydroamination | Aminoalkene | Iron(III) Salts | Diastereoselective, forms C-N bond | Iron-catalyzed cyclization csic.es |
| Intramolecular Mannich Reaction | Amino Ketone | Acid or Base | Forms C-C bond, good for stereocontrol | Asymmetric synthesis of tropanes nih.gov |
| Aza-Michael Cyclization | N-protected bis-homoallylic amine | Chiral Phosphoric Acid | Enantioselective, forms C-N bond | 'Clip-Cycle' synthesis whiterose.ac.uk |
Asymmetric Synthesis of Enantiopure this compound
The creation of enantiomerically pure this compound necessitates precise control over the stereocenters in both the pyrrolidine and oxanone rings, as well as the stereocenter generated at their junction. Modern asymmetric synthesis offers several powerful strategies to achieve this, broadly categorized into methods using chiral starting materials or auxiliaries, and those employing catalytic asymmetric reactions.
Chiral Auxiliary and Chiral Pool Approaches
One of the most direct methods for producing enantiomerically pure compounds is to begin with a readily available chiral starting material, a strategy known as chiral pool synthesis. whiterose.ac.uk For the pyrrolidine moiety, natural α-amino acids like L-proline are exemplary starting points due to their inherent chirality and functional handles. whiterose.ac.uk The synthesis of Garner's aldehyde from L-serine is another prominent example of a versatile chiral building block derived from the chiral pool, widely used in the synthesis of natural products. nih.gov These precursors can be elaborated through various synthetic steps to form the desired 2-substituted pyrrolidine scaffold. whiterose.ac.ukresearchgate.net Similarly, chiral pool starting materials like D-mannitol can be used to generate chiral imines, which then serve as precursors for 2-substituted pyrrolidines. beilstein-journals.org
Alternatively, a chiral auxiliary—a stereogenic group temporarily attached to a prochiral substrate—can direct the stereochemical outcome of a reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recycled. For instance, tert-butanesulfinamide has proven effective in the asymmetric synthesis of 2-substituted pyrrolidines. psu.edursc.org The addition of Grignard reagents to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity to furnish the desired pyrrolidine products. psu.edursc.org Another widely used class of auxiliaries are Oppolzer's camphorsultams, which can effectively control the facial selectivity in reactions like 1,3-dipolar cycloadditions to generate enantiomerically pure pyrrolidines. nih.gov
Table 1: Examples of Chiral Pool and Auxiliary-Based Syntheses for Pyrrolidine Scaffolds
| Starting Material/Auxiliary | Reaction Type | Product Type | Key Features |
|---|---|---|---|
| L-Proline | Functionalization (e.g., Arndt-Eistert homologation) | 2-Substituted Pyrrolidines | Utilizes a readily available and inexpensive chiral starting material. whiterose.ac.uk |
| (R)-Glyceraldehyde | Diastereoselective allylation of derived imines | 2-Substituted Pyrrolidines | Provides access to new chiral pyrrolidine-based organocatalysts. beilstein-journals.org |
| tert-Butanesulfinamide | Addition of Grignard reagent to N-sulfinyl imine | 2-Substituted Pyrrolidines | A general method providing access to both enantiomers in high yield. rsc.org |
Catalytic Asymmetric Induction in C-C and C-N Bond Formation
Catalytic methods offer an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a cornerstone of asymmetric synthesis. benthamdirect.comresearchgate.net Pyrrolidine-based catalysts, particularly those derived from proline, are highly effective in a wide range of transformations. researchgate.net These catalysts typically operate by forming nucleophilic enamine or electrophilic iminium ion intermediates.
For the synthesis of highly substituted pyrrolidines, organocatalytic cascade reactions are particularly powerful. For example, a cascade involving a reversible aza-Henry reaction followed by a dynamic kinetic resolution-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid derivative, can produce polysubstituted pyrrolidines with up to three stereocenters in high yield and excellent stereoselectivity. pkusz.edu.cnnih.govacs.org Similarly, bifunctional amino-squaramide catalysts derived from cinchonidine (B190817) have been successfully employed in cascade reactions to create highly substituted pyrrolidines that feature a stereogenic quaternary center. rsc.orgrsc.org Another approach involves the SOMO (Singly Occupied Molecular Orbital) activation of aldehydes, which can couple with olefins in an enantioselective [3+2] fashion to generate complex pyrrolidines. nih.gov
Transition metal catalysis is a powerful tool for forming C-C and C-N bonds, which are crucial for constructing the this compound skeleton. eie.gr Palladium, rhodium, ruthenium, and copper complexes are frequently used to catalyze cross-coupling and cyclization reactions. eie.grresearchgate.netthieme-connect.com
For instance, the palladium-catalyzed α-allylation of aldehydes, a reaction that can be rendered asymmetric by combining the metal catalyst with a chiral amine co-catalyst, is a well-established method for C-C bond formation. mdpi.com The Suzuki-Miyaura cross-coupling reaction offers another route; while attempts to couple α-borylated pyrrolidines have faced challenges, this remains a theoretically viable strategy for linking a pyrrolidine moiety to another fragment. whiterose.ac.uk Copper-catalyzed C-N cross-coupling reactions have been used to link pyrrolidine to pyran-based structures. researchgate.net Furthermore, rhodium-catalyzed intramolecular C-H imination reactions, such as the Hofmann-Löffler-Freytag (HFL) reaction, provide a pathway to chiral 2,5-disubstituted pyrrolidines from simple oximes. thieme-connect.com
Table 2: Examples of Catalytic Asymmetric Reactions for Pyrrolidine Synthesis
| Catalyst Type | Reaction | Product Type | Key Features |
|---|---|---|---|
| Cinchona Alkaloid Derivative | Aza-Henry/Aza-Michael Cascade | Polysubstituted Pyrrolidines | High diastereomeric and enantiomeric excess (dr >99:1, ee >90%). pkusz.edu.cnnih.gov |
| Amino-Squaramide | Double Michael Addition Cascade | Pyrrolidines with Quaternary Center | High diastereo- and enantioselectivities. rsc.orgrsc.org |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | Spirocyclic Pyrrolidines | High yields and enantioselectivity. whiterose.ac.uk |
| Palladium/Chiral Amine | α-Allylic Alkylation | α-Alkylated Aldehydes/Ketones | Direct, intermolecular C-C bond formation. mdpi.com |
| Copper/Chiral Ligand | Hofmann-Löffler-Freytag (HFL) Reaction | 2,5-Disubstituted Pyrrolidines | Enantioselective C-H imination. thieme-connect.com |
Diastereoselective Synthesis of this compound Derivatives
The synthesis of this compound requires control not only of enantioselectivity but also of diastereoselectivity, as multiple stereocenters are present. Many of the catalytic methods described above are inherently diastereoselective.
One-pot cascade reactions are particularly effective for controlling the relative stereochemistry of multiple centers. For example, a highly diastereoselective synthesis of polysubstituted pyrrolidines can be achieved through an organocatalytic cascade that proceeds via a dynamic kinetic resolution, ensuring the formation of a single diastereomer. pkusz.edu.cnnih.govacs.org Similarly, 1,3-dipolar cycloaddition reactions are powerful tools for constructing the pyrrolidine ring with excellent control over stereochemistry, often yielding products with four or more contiguous stereocenters. rsc.org The reaction of an azomethine ylide with an electron-deficient alkene can lead to complex dispirooxindoles containing a pyrrolidine ring with high diastereoselectivity. researchgate.nettandfonline.com
For the oxanone portion, stereoselective synthesis of tetrahydropyranones can be achieved through various methods, including ruthenium-catalyzed coupling of propargyl alcohols and Michael acceptors followed by an acid-catalyzed 6-endo-trig cyclization, which delivers the product with high diastereoselectivity. The joining of the two pre-formed chiral rings would then require a diastereoselective C-C bond-forming reaction.
Cascade and Tandem Reaction Sequences for Enhanced Synthetic Efficiency
Cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov These sequences are ideal for rapidly building molecular complexity, such as that found in this compound.
Gold-catalyzed tandem reactions have been developed for the stereoselective synthesis of pyrrolidine derivatives. acs.orgresearchgate.net A sequence involving alkyne hydroamination, iminium ion formation, and subsequent nucleophilic addition can create pyrrolidines with a tetrasubstituted carbon stereocenter in a single operation. acs.orgresearchgate.net Another efficient strategy is a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, which yields α-cyano pyrrolidines. nih.gov
Organocatalytic cascades are also prominent. A one-pot sequence involving a Mannich reaction, deprotection, and aza-Michael addition, catalyzed by a cinchona alkaloid, has been used to achieve the highly stereoselective synthesis of functionalized 3,3'-pyrrolidinyl-dispirooxindoles. researchgate.net Such strategies could be envisioned for the construction of the target molecule, potentially by combining a Michael addition onto an oxanone-based acceptor with a subsequent cyclization to form the pyrrolidine ring in a single, stereocontrolled sequence.
Reaction Mechanisms and Mechanistic Investigations of 3 Pyrrolidin 2 Yl Oxan 4 One Synthesis
Detailed Mechanistic Pathways for Key Bond-Forming Reactions
The construction of the 3-(Pyrrolidin-2-yl)oxan-4-one framework can be envisaged through several key bond-forming strategies. The primary disconnection would be the C-C bond linking the two heterocyclic rings. Plausible mechanisms for forging this connection include nucleophilic addition and substitution reactions, cycloadditions, and potential rearrangement pathways.
Nucleophilic Addition and Substitution Mechanisms
Nucleophilic reactions represent a fundamental approach to forming the target C-C bond. Two main strategies can be proposed: the conjugate addition of a pyrrolidine-based nucleophile to an α,β-unsaturated oxanone, and the α-alkylation of an oxan-4-one enolate with a pyrrolidine-based electrophile.
Conjugate Nucleophilic Addition (Michael Addition): This pathway involves the reaction of a nucleophilic pyrrolidine (B122466) derivative with an α,β-unsaturated oxanone, such as oxan-2-en-4-one. The nucleophile could be an organometallic reagent derived from 2-lithiopyrrolidine or a Gilman reagent. libretexts.orglibretexts.org Alternatively, an enamine-catalyzed Michael addition could be employed, where pyrrolidine itself acts as a catalyst to activate a separate nucleophile. nih.gov
The general mechanism for a conjugate addition begins with the attack of the nucleophile on the β-carbon of the unsaturated system. libretexts.orgwikipedia.org This is a 1,4-addition, where the electron density is pushed through the conjugated system to the carbonyl oxygen, forming an enolate intermediate. libretexts.org Subsequent protonation of this enolate at the α-carbon, typically through keto-enol tautomerism, yields the final saturated product. libretexts.org The regioselectivity (1,4- vs. 1,2-addition) is a key consideration; soft nucleophiles, like Gilman reagents, preferentially undergo 1,4-addition, which is desired for this synthesis. libretexts.org
α-Alkylation of Oxan-4-one: An alternative route is the α-alkylation of a pre-formed oxan-4-one. This mechanism requires the deprotonation of the α-carbon (C3) of the oxan-4-one using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a nucleophilic enolate. youtube.com This enolate then acts as a nucleophile in an S(_N)2 reaction with a suitable pyrrolidine-based electrophile, for instance, an N-protected 2-halopyrrolidine.
The success of this reaction is highly dependent on the choice of base and reaction conditions to control regioselectivity, particularly if both α-positions (C3 and C5) are enolizable. The use of kinetic versus thermodynamic control can generate different enolates. LDA at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less substituted or sterically accessible α-carbon). youtube.com
| Reaction Type | Reactants | Key Intermediate | Bond Formed |
| Conjugate Addition | Pyrrolidine Nucleophile + α,β-Unsaturated Oxanone | Enolate | C(β)-Nucleophile |
| α-Alkylation | Oxan-4-one + Pyrrolidine Electrophile | Enolate | C(α)-Electrophile |
Cycloaddition Reaction Mechanisms (e.g., 1,3-Dipolar Cycloadditions)
The 1,3-dipolar cycloaddition is a powerful, stereospecific method for constructing five-membered rings like pyrrolidine. wikipedia.org In the context of synthesizing this compound, this reaction could involve an azomethine ylide as the 1,3-dipole and an alkene containing the oxanone precursor as the dipolarophile. nih.govrsc.org
An azomethine ylide can be generated in situ from the condensation of an α-amino acid (like proline) with an aldehyde or ketone, or by the thermal or photochemical ring-opening of an aziridine (B145994). nih.gov This ylide then reacts with a dipolarophile, such as an α,β-unsaturated oxanone, in a concerted [3+2] cycloaddition. This process forms the pyrrolidine ring and up to four new stereocenters simultaneously, making it a highly efficient and stereocontrolled method. acs.org The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. nih.gov
| Dipole | Dipolarophile | Reaction Type | Product |
| Azomethine Ylide | α,β-Unsaturated Oxanone | [3+2] Cycloaddition | Spiro[oxan-pyrrolidine] or substituted pyrrolidine |
Rearrangement Reactions and Intermediates
While less common for this specific structural motif, rearrangement reactions could potentially be employed. For instance, a Claisen rearrangement of a suitably substituted precursor could form the key C-C bond. Another possibility involves aza-Cope or related rearrangements of complex nitrogen-containing intermediates. However, these pathways are generally less direct for accessing the this compound skeleton compared to nucleophilic addition or cycloaddition strategies. Selective ring contraction of a larger nitrogen-containing heterocycle, such as a piperidine (B6355638) derivative, could also be a potential, albeit complex, route. rsc.org
Role of Catalysis in Modulating Reaction Pathways and Selectivity
Catalysis plays a pivotal role in directing the outcome of the proposed synthetic routes, enhancing reaction rates, and controlling selectivity.
Lewis Acid Catalysis: Lewis acids can activate electrophiles, making them more susceptible to nucleophilic attack. In a conjugate addition, a Lewis acid could coordinate to the carbonyl oxygen of the α,β-unsaturated oxanone, increasing the electrophilicity of the β-carbon and promoting the 1,4-addition. acs.org In photoredox catalysis, Lewis acids have been shown to be crucial for promoting single-electron transfer to amides, enabling C-N bond cleavage in pyrrolidines for further functionalization. nih.gov
Transition Metal Catalysis: Transition metals are extensively used in C-C bond formation. Dinickel-catalyzed systems have been developed for the asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides, proceeding through a redox-neutral S(_N)2 pathway. rsc.org Similarly, copper-catalyzed asymmetric 1,3-dipolar cycloadditions are well-established for synthesizing chiral pyrrolidines. nih.gov Iridium catalysts can be used in cooperative catalysis with enamines for the direct α-alkylation of cyclic ketones. nih.gov
Organocatalysis: Small organic molecules can act as catalysts. Pyrrolidine itself is a well-known organocatalyst that can react with a ketone or aldehyde to form an enamine or an iminium ion intermediate. In the context of a Michael addition, the formation of an enamine from a donor molecule enhances its nucleophilicity, facilitating the conjugate addition to an acceptor like an unsaturated oxanone. nih.govresearchgate.net
Kinetic and Thermodynamic Considerations in Reaction Outcome Determination
The final product distribution in the synthesis of this compound is often governed by a delicate balance between kinetic and thermodynamic control.
In α-Alkylation: The formation of the enolate intermediate is a critical step. At low temperatures with a bulky, strong base like LDA, the kinetically favored enolate is formed by removing the most accessible proton. youtube.com Allowing the reaction to equilibrate at higher temperatures can lead to the formation of the more stable, thermodynamically favored enolate. The choice between these conditions is crucial for controlling the regioselectivity of the alkylation.
In Conjugate Addition and Cycloaddition: The stereochemical outcome is often determined by the transition state geometry. In many cases, the reaction is under kinetic control, and the observed product distribution reflects the relative energies of the competing diastereomeric transition states. For instance, in aldol (B89426) reactions followed by intramolecular Michael additions to form tetrahydropyran-4-ones, the reaction is often under thermodynamic control, leading to the most stable diastereomer with equatorial substituents. acs.org Solvent polarity and temperature can influence these energy barriers and thus the diastereoselectivity of the final product.
| Factor | Influence on α-Alkylation | Influence on Conjugate Addition |
| Temperature | Low temp favors kinetic enolate; high temp favors thermodynamic enolate. | Can affect the reversibility of the addition and influence diastereoselectivity. |
| Base | Bulky, non-nucleophilic bases (e.g., LDA) favor kinetic control. | Can influence the rate of enolate formation and subsequent reactions. |
| Solvent | Can affect enolate aggregation and reactivity. | Polarity can stabilize or destabilize transition states, affecting stereoselectivity. |
Advanced Analytical Characterization in 3 Pyrrolidin 2 Yl Oxan 4 One Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis provides a non-destructive window into the molecular structure, offering detailed information on the atomic arrangement and chemical environment within the 3-(Pyrrolidin-2-yl)oxan-4-one molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ipb.ptresearchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). oregonstate.edu For this compound, the spectrum would exhibit characteristic signals for both the pyrrolidine (B122466) and oxanone rings. Protons adjacent to the nitrogen in the pyrrolidine ring and those adjacent to the oxygen and carbonyl group in the oxanone ring would appear at lower field (higher ppm) due to deshielding effects. pearson.compdx.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in The chemical shift of each carbon signal is indicative of its functional group and hybridization state. The carbonyl carbon (C=O) of the oxanone ring would be the most downfield signal, typically appearing in the 205-220 ppm range. libretexts.org Carbons bonded to heteroatoms (oxygen and nitrogen) would also exhibit characteristic downfield shifts. bhu.ac.inlibretexts.org
A predicted assignment of ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for pyrrolidine and tetrahydropyranone structures. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (Pyrrolidine) | ~3.5-3.8 | ~60-65 |
| C3 (Pyrrolidine) | ~1.8-2.1 | ~28-33 |
| C4 (Pyrrolidine) | ~1.7-2.0 | ~24-28 |
| C5 (Pyrrolidine) | ~3.0-3.3 | ~45-50 |
| C2 (Oxanone) | ~4.0-4.3 | ~68-73 |
| C3 (Oxanone) | ~2.8-3.1 | ~48-53 |
| C4 (Oxanone) | - | ~208-212 |
| C5 (Oxanone) | ~2.4-2.7 | ~40-45 |
| C6 (Oxanone) | ~3.8-4.1 | ~65-70 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the complex structure of molecules like this compound. nih.govscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to trace the proton-proton connectivities within the pyrrolidine ring and separately within the oxanone ring, confirming the integrity of each cyclic system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the definitive assignment of each carbon atom that bears protons, linking the ¹H and ¹³C spectral data. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu The HMBC spectrum is critical for establishing the connectivity between the two rings. Key correlations would be expected from the proton at C2 of the pyrrolidine ring to C3 and C4 of the oxanone ring, and from the proton at C3 of the oxanone ring to C2 of the pyrrolidine. These long-range correlations provide unequivocal proof of the linkage point between the two heterocyclic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the relative stereochemistry at the chiral centers (C2 of the pyrrolidine and C3 of the oxanone). Correlations between specific protons on the two rings would indicate their spatial proximity and help define the three-dimensional conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and insights into molecular structure through fragmentation analysis. libretexts.org
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of a unique elemental composition, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org By matching the experimentally measured exact mass to a calculated theoretical mass, HRMS can confirm the molecular formula of this compound with a high degree of confidence, distinguishing it from other potential formulas with the same nominal mass. acs.orgescholarship.org
Molecular Formula and Exact Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₂ |
| Nominal Mass | 169 amu |
| Calculated Monoisotopic Mass | 169.11028 Da |
| Calculated Exact Mass of [M+H]⁺ | 170.11756 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is a cornerstone for assessing the purity and confirming the identity of synthesized compounds. pacificbiolabs.comfishersci.com
Purity Assessment: The LC component separates the target compound from impurities, such as starting materials, reagents, or byproducts. The resulting chromatogram, often monitored by a UV detector, provides a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks. nih.gov The mass spectrometer simultaneously provides mass data for each eluting peak, helping to identify the nature of any impurities.
Identity Confirmation: The identity of this compound is confirmed by matching both the retention time from the LC and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ at m/z 170.1) with that of a known reference standard. ut.ee Further confirmation can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, which should be identical to that of the reference standard. Common fragmentation pathways for N-heterocycles often involve the cleavage of bonds adjacent to the heteroatom or characteristic ring fissions. publish.csiro.auarkat-usa.orgnih.govgbiosciences.com
X-ray Crystallography for Definitive Structural and Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. soton.ac.uknih.gov This technique would provide unequivocal proof of the connectivity of the pyrrolidine and oxanone rings, as well as the relative and absolute configuration of the chiral centers present in this compound.
A typical crystallographic analysis would yield a data table including key parameters such as:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C9H15NO2 |
| Formula weight | 169.22 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study. No such data has been published for this compound.
The resulting structural model would confirm the bond lengths, bond angles, and torsion angles, providing insight into the conformational preferences of the molecule. For chiral compounds, the determination of the Flack parameter from the diffraction data would unambiguously establish the absolute stereochemistry. soton.ac.uk
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating different isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
HPLC is a widely used technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be developed. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance over a range of wavelengths, which aids in peak identification and purity assessment.
A crucial aspect of HPLC for this molecule would be the separation of its stereoisomers. This is typically achieved using a chiral stationary phase (CSP). The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers and diastereomers.
Table 2: Illustrative HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Data not available (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier) |
| Flow Rate | Data not available (e.g., 1.0 mL/min) |
| Detection | DAD at a specific wavelength (e.g., 210 nm) |
| Column Temperature | Data not available (e.g., 25 °C) |
| Injection Volume | Data not available (e.g., 10 µL) |
Note: This table provides an example of typical parameters for an HPLC method. Specific conditions for this compound are not available.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 µm) and higher pressures than traditional HPLC. researchgate.netmdpi.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. UPLC is particularly advantageous for high-throughput analysis and for resolving complex mixtures.
A UPLC method for this compound would offer a more rapid assessment of purity and isomeric distribution compared to HPLC. The principles of method development, including the choice of column and mobile phase, would be similar to those for HPLC but optimized for the higher pressures and faster flow rates of the UPLC system.
Table 3: Representative UPLC Method Parameters
| Parameter | Condition |
| Column | UPLC BEH C18 or a chiral UPLC column |
| Mobile Phase | Data not available (e.g., Acetonitrile/Water gradient with an additive like formic acid) |
| Flow Rate | Data not available (e.g., 0.5 mL/min) |
| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |
| Column Temperature | Data not available (e.g., 40 °C) |
| Injection Volume | Data not available (e.g., 1 µL) |
Note: This table illustrates potential UPLC parameters. The specific, validated method for this compound is not documented in available literature.
Following a comprehensive search for scientific literature, it has been determined that there are no specific theoretical or computational studies published on the chemical compound “this compound”. The search included queries for quantum chemical calculations, Density Functional Theory (DFT) analyses, spectroscopic predictions, conformational analyses, molecular dynamics simulations, and computational studies of reaction mechanisms specifically involving this molecule.
The search results yielded information on related but structurally distinct compounds, such as pyrrolidinediones rsc.orgresearchgate.netbeilstein-journals.org, pyrrolidine enamines researchgate.net, and other derivatives containing either a pyrrolidine or a pyran ring nih.govresearchgate.netbeilstein-journals.orgnih.govnih.govsemanticscholar.orgscifiniti.com. However, no literature was found that directly investigates the theoretical and computational properties of this compound as requested.
Due to the absence of specific research data for "this compound," it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's instructions. Constructing such an article without published data would require speculation and fabrication of research findings, which falls outside the scope of providing factual and accurate information.
Therefore, the content for the requested sections—Quantum Chemical Calculations, Conformational Analysis and Molecular Dynamics Simulations, and Computational Studies of Reaction Mechanisms—for this compound cannot be provided.
An extensive search of scholarly and chemical literature has been conducted to provide a comprehensive overview of the theoretical and computational studies of this compound. However, at present, there is a notable absence of specific research articles, computational data, or theoretical analyses directly addressing this particular chemical compound.
The search for information on potential energy surface (PES) mapping, kinetic and thermodynamic selectivity, and in silico design of synthetic pathways for this compound has yielded no specific results. This suggests that this compound may be a novel structure that has not yet been the subject of published theoretical or computational investigation.
Therefore, it is not possible to provide the detailed research findings, data tables, or in-depth analysis as requested in the outline. The subsequent sections of the requested article cannot be populated with scientifically accurate and sourced information due to the lack of available data in the public domain.
Stereochemical Investigations of 3 Pyrrolidin 2 Yl Oxan 4 One
Identification and Characterization of Stereocenters within the Molecular Structure
Based on its chemical structure, 3-(Pyrrolidin-2-yl)oxan-4-one possesses two potential stereocenters, also known as chiral centers. A stereocenter is a carbon atom bonded to four different substituent groups.
The two stereocenters in this compound are:
C2 of the pyrrolidine (B122466) ring: This carbon is attached to a nitrogen atom, a hydrogen atom, the CH2 group of the ring, and the oxanone ring system.
C3 of the oxanone ring: This carbon is bonded to a hydrogen atom, the C2 of the oxanone ring, the C4 carbonyl group, and the pyrrolidinyl group.
The presence of these two stereocenters indicates that the molecule is chiral and can exist as multiple stereoisomers. However, no published studies have experimentally confirmed or characterized these specific stereocenters for this compound.
Table 1: Potential Stereocenters in this compound
| Atom Position | Ring System | Reason for Chirality |
|---|---|---|
| C2 | Pyrrolidine | Bonded to four distinct substituent groups. |
Diastereoisomerism and Enantiomerism in this compound
With two stereocenters, a maximum of 2n (where n is the number of stereocenters) stereoisomers can exist. For this compound, this would result in a maximum of 22 = 4 possible stereoisomers. These stereoisomers would exist as two pairs of enantiomers.
Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For example, the (2R, 3R) and (2S, 3S) isomers would be an enantiomeric pair.
Diastereomers: These are stereoisomers that are not mirror images of each other. For instance, the (2R, 3R) isomer and the (2R, 3S) isomer would be diastereomers.
While these stereochemical possibilities are predicted by theory, there is no specific research that has synthesized, isolated, or characterized the individual enantiomers or diastereomers of this compound.
Strategies for the Resolution and Separation of Racemic Mixtures
The synthesis of this compound in a laboratory setting without the use of chiral catalysts or starting materials would likely result in a racemic mixture, containing equal amounts of all possible stereoisomers. The separation of these isomers, a process known as resolution, would be necessary to study their individual properties.
Standard strategies for the resolution of such mixtures could theoretically be applied, including:
Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to physically separate the different stereoisomers based on their differential interactions with the chiral medium.
Diastereomeric Salt Formation: Reacting the racemic mixture with a pure chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. Following separation, the resolving agent can be removed to yield the pure enantiomers.
Despite the availability of these general techniques, no specific methods or research findings have been published detailing the resolution of racemic this compound.
Assignment of Absolute and Relative Configurations
The determination of the precise three-dimensional arrangement of atoms at the stereocenters is known as assigning the absolute (e.g., R/S) and relative (e.g., cis/trans) configuration.
Spectroscopic Methods for Stereochemical Assignment
Several spectroscopic techniques are commonly used to elucidate the stereochemistry of molecules. For this compound, these could include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative configuration of the substituents on the two rings.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule. It requires the formation of a suitable single crystal, and the resulting diffraction pattern can be used to map the precise location of every atom in three-dimensional space.
There are currently no published NMR or X-ray crystallography data for any of the stereoisomers of this compound.
Chiroptical Properties and Circular Dichroism (CD) Spectroscopy
Chiral molecules interact with plane-polarized light, a property that can be measured to provide information about their stereochemistry.
Optical Rotation: Enantiomers rotate plane-polarized light to an equal but opposite degree. A measurement of this rotation using a polarimeter could distinguish between enantiomers.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the chiral nature of the molecule and can be used, often in conjunction with computational chemistry, to help assign the absolute configuration.
As with other experimental data, there is no available information in the scientific literature regarding the chiroptical properties or CD spectra of this compound.
Chemical Reactivity and Functionalization of 3 Pyrrolidin 2 Yl Oxan 4 One
Transformations Involving the Oxan-4-one Ketone Functionality
The ketone group at the 4-position of the oxane ring is a primary site for chemical modification. Its electrophilic carbonyl carbon and the adjacent α-carbons are susceptible to a variety of reactions.
The carbonyl carbon of the oxan-4-one moiety is electrophilic and readily undergoes nucleophilic addition. This reaction transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center.
Strong, irreversible nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add to the carbonyl group to form a tertiary alcohol upon acidic workup. For instance, reaction with methylmagnesium bromide would yield 3-(Pyrrolidin-2-yl)-4-methyloxan-4-ol.
Weaker, reversible nucleophiles can also participate in addition reactions. The secondary amine of the pyrrolidine (B122466) ring itself can, in principle, undergo an intramolecular addition to the carbonyl, forming a hemiaminal intermediate. Intermolecularly, primary amines react with the ketone to form imines, while secondary amines yield enamines, which are valuable synthetic intermediates.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkyl group | Methylmagnesium bromide (CH₃MgBr) | 3-(Pyrrolidin-2-yl)-4-methyloxan-4-ol |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 3-(Pyrrolidin-2-yl)oxan-4-ol |
The ketone functionality allows for the formation of enol or enolate intermediates through the deprotonation of the α-carbons (C3 and C5). The presence of the bulky pyrrolidinyl substituent at the C3 position may influence the regioselectivity of enolate formation. Deprotonation at the less hindered C5 position would likely lead to the kinetic enolate, while deprotonation at C3 would form the thermodynamic enolate, although steric hindrance might disfavor this.
Once formed, these enolates are potent nucleophiles and can react with various electrophiles. Common transformations include α-alkylation and α-halogenation. For example, treating the compound with a base like lithium diisopropylamide (LDA) followed by an alkyl halide (e.g., iodomethane) would introduce an alkyl group at one of the α-carbons.
Table 2: Representative Enolate Reactions
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| α-Alkylation | 1. LDA2. Iodomethane (CH₃I) | 3-(Pyrrolidin-2-yl)-5-methyloxan-4-one |
The ketone can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 3-(Pyrrolidin-2-yl)oxan-4-ol. The stereochemical outcome of this reduction can be influenced by the directing effect of the adjacent pyrrolidine substituent and the choice of reducing agent.
Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the C-C bonds adjacent to the carbonyl can be cleaved. This Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), would be expected to yield a lactone.
Reactivity of the Pyrrolidine Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, characteristic of a secondary amine. This allows for a range of functionalization reactions directly on the nitrogen.
As a typical secondary amine, the pyrrolidine nitrogen can be easily alkylated or acylated.
N-Alkylation involves the reaction with alkyl halides through an Sɴ2 mechanism. For example, reacting 3-(Pyrrolidin-2-yl)oxan-4-one with benzyl (B1604629) bromide in the presence of a mild base would yield 3-(1-Benzylpyrrolidin-2-yl)oxan-4-one. Reductive amination is another effective method for introducing alkyl groups onto the nitrogen.
N-Acylation proceeds readily upon treatment with acylating agents such as acid chlorides or anhydrides. This reaction forms a stable amide linkage. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would produce 3-(1-Acetylpyrrolidin-2-yl)oxan-4-one.
Table 3: N-Functionalization Reactions of the Pyrrolidine Moiety
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr), K₂CO₃ | 3-(1-Benzylpyrrolidin-2-yl)oxan-4-one |
| N-Acylation | Acetyl chloride (AcCl), Et₃N | 3-(1-Acetylpyrrolidin-2-yl)oxan-4-one |
The secondary amine of the pyrrolidine ring, particularly due to its chiral center at C2, positions this molecule as a potential organocatalyst. Pyrrolidine derivatives are fundamental scaffolds in asymmetric aminocatalysis.
This molecule could catalyze reactions by forming a nucleophilic enamine or a transient iminium ion with a suitable substrate. For example, it could potentially catalyze aldol (B89426) reactions between ketones and aldehydes, or Michael additions of carbonyl compounds to α,β-unsaturated systems. The stereochemistry of the product would be influenced by the inherent chirality of the 2-substituted pyrrolidine ring, which can effectively control the facial selectivity of the reaction.
Selective Functionalization of Unactivated C-H Bonds
The functionalization of unactivated C–H bonds, those not adjacent to a heteroatom or a carbonyl group, presents a significant challenge in organic synthesis. For this compound, these positions include C3 and C4 of the pyrrolidine ring, and C2 and C6 of the oxane ring (relative to the carbonyl at C4).
Pyrrolidine Moiety:
Recent advances have demonstrated that directing groups can enable the functionalization of otherwise unreactive C–H bonds in pyrrolidine rings. For instance, palladium-catalyzed C–H arylation at the C4 position of pyrrolidine-3-carboxylic acid derivatives has been achieved with high regio- and stereoselectivity using an aminoquinoline auxiliary as a directing group. acs.org This strategy has been successfully applied to the synthesis of cis-3,4-disubstituted pyrrolidines. acs.org While the C2 position is often considered activated, conditions have been developed to favor functionalization at the unactivated C4 position. acs.org
Similarly, palladium-catalyzed C(sp³)–H arylation at the unactivated C3 position of proline derivatives has been reported, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This transformation also relies on the use of an aminoquinoline directing group. These methodologies suggest that with an appropriate directing group strategy, selective functionalization of the C3 and C4 positions of the pyrrolidine ring in this compound could be achievable.
Oxane Moiety:
The functionalization of unactivated C-H bonds in cyclic ethers is an emerging field. While many methods target the activated α-position, strategies for remote functionalization are being developed. For instance, palladium-catalyzed dehydrogenative annulation at the unactivated terminal positions of alcohols has been used for cyclic ether synthesis. acs.org More specifically, the β-C–H bond functionalization of ketones and esters has been accomplished using cationic palladium complexes with a monoprotected amino neutral amide (MPANA) ligand. nih.govnih.gov This suggests that the C2 and C6 positions of the oxan-4-one ring in the target molecule could potentially be functionalized through a similar directed approach.
The table below summarizes representative examples of C-H functionalization on related heterocyclic systems.
| Substrate Type | Position Functionalized | Reagents and Conditions | Product Type | Reference |
| Pyrrolidine-3-carboxamide derivative | C4 | Pd(OAc)₂, AgOAc, 4-iodoanisole, toluene | C4-arylated pyrrolidine | acs.org |
| Proline derivative with aminoquinoline directing group | C3 | Pd catalyst, aryl iodide | cis-2,3-disubstituted pyrrolidine | acs.org |
| Cyclic ketone | β-position | Cationic Pd(II) complexes, MPANA ligand, HBF₄ | β-arylated cyclic ketone | nih.govnih.gov |
| Aliphatic alcohol with oxime directing group | β-position | Palladium catalyst | Aliphatic cyclic ether | acs.org |
Ring-Opening and Ring-Expansion/Contraction Reactions of Oxane and Pyrrolidine Moieties
The stability and reactivity of the heterocyclic rings in this compound can be influenced by various reagents and conditions, leading to ring-opening, expansion, or contraction.
Pyrrolidine Moiety:
The pyrrolidine ring is generally stable. However, ring-opening can be induced under specific conditions. For example, N-acyl pyrrolidines can undergo reductive cleavage of the C-N bond. Ring expansion of azetidines to pyrrolidines is a known synthetic route, and conceptually similar transformations could potentially expand the pyrrolidine ring, though this is less common. nih.gov Conversely, ring contraction of piperidines to pyrrolidin-2-ones has been demonstrated, suggesting that under oxidative conditions, rearrangement of the pyrrolidine ring could occur. nih.gov
Oxane Moiety:
The oxan-4-one ring possesses more reactive sites that can trigger ring transformations.
Ring-Opening: The ketone functionality can be targeted by nucleophiles, which could potentially lead to ring-opening. For instance, treatment with strong reducing agents or organometallic reagents could initiate cleavage of the C-O bond. Ring-opening of tetrahydropyrans has been promoted by reagents like samarium(II) iodide. nih.gov
Ring-Contraction: A notable reaction is the nitrite-catalyzed ring contraction of substituted tetrahydropyrans to yield 2-acyltetrahydrofurans. This reaction proceeds via a dehydrogenative dual functionalization under aerobic conditions. organic-chemistry.org Given the structure of this compound, a similar transformation could potentially lead to a derivative of 2-acyl-3-(pyrrolidin-2-yl)tetrahydrofuran.
Ring-Expansion: Ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction typically involves the formation of a diazomethane (B1218177) adduct followed by rearrangement. For the oxan-4-one moiety, such a transformation could lead to a seven-membered oxepane (B1206615) derivative.
The following table provides examples of ring transformations in related heterocyclic systems.
| Ring System | Transformation | Reagents and Conditions | Product Type | Reference |
| Substituted tetrahydropyrans | Ring Contraction | Nitrite catalyst, aerobic conditions | 2-Acyltetrahydrofurans | organic-chemistry.org |
| Piperidines | Ring Contraction | Oxidative conditions | Pyrrolidin-2-ones | nih.gov |
| Azetidines | Ring Expansion | Intramolecular N-alkylation, nucleophilic opening | Pyrrolidines and Azepanes | nih.gov |
| Cyclic ketones | Ring Expansion | Diazomethane, Lewis acid (Tiffeneau–Demjanov) | Larger cyclic ketone | wikipedia.org |
3 Pyrrolidin 2 Yl Oxan 4 One As a Versatile Synthetic Intermediate and Building Block
Integration into Complex Heterocyclic Architectures
The bifunctional nature of 3-(Pyrrolidin-2-yl)oxan-4-one, possessing both a secondary amine and a ketone, makes it an ideal starting material for the construction of fused and spirocyclic heterocyclic systems. The pyrrolidine (B122466) nitrogen can readily participate in nucleophilic addition or condensation reactions, while the ketone carbonyl group is susceptible to a variety of transformations.
For instance, the pyrrolidine moiety can be acylated, alkylated, or arylated to introduce diverse substituents. Subsequent intramolecular reactions, such as cyclization or condensation, can then be employed to forge new rings. The oxanone ring, containing a ketone, provides a handle for reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations, further expanding the possibilities for creating complex polycyclic systems.
One notable application is in the synthesis of spirocyclic compounds, which are of growing interest in drug discovery due to their three-dimensional nature. nih.gov The pyrrolidine ring can act as a tether, bringing reactive groups into proximity to enable intramolecular cyclizations that form a spiro center at the carbon adjacent to the pyrrolidine nitrogen.
Precursor in the Rational Design and Synthesis of Diverse Molecular Scaffolds
The rational design of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. The structural features of this compound make it an attractive precursor for generating a wide range of molecular frameworks. The inherent stereochemistry of the pyrrolidin-2-yl group can be leveraged to introduce chirality into the target molecules, which is often crucial for biological activity.
By strategically modifying the pyrrolidine and oxanone rings, chemists can systematically explore chemical space and develop structure-activity relationships (SAR). For example, the oxanone ring can be opened and recyclized to form different heterocyclic systems, such as piperidines or azepanes. Similarly, the pyrrolidine ring can be expanded or contracted to modulate the conformational properties of the resulting scaffold.
The versatility of this building block is further enhanced by its potential for use in multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, significantly increasing synthetic efficiency. nih.gov
Derivatization for the Generation of Chemical Libraries
The creation of chemical libraries containing a large number of diverse compounds is essential for high-throughput screening and the identification of new drug leads. The amenability of this compound to a wide range of chemical transformations makes it an excellent starting point for the parallel synthesis of such libraries.
The pyrrolidine nitrogen can be functionalized with a variety of building blocks using standard amide coupling or reductive amination protocols. The ketone on the oxanone ring can be converted into a range of functional groups, including alcohols, amines, and alkenes. This dual functionalization strategy allows for the introduction of two points of diversity, exponentially increasing the number of possible derivatives.
Conclusion and Future Directions in 3 Pyrrolidin 2 Yl Oxan 4 One Research
Summary of Key Academic Contributions and Remaining Challenges
There are no documented academic contributions for this compound. The primary challenge is the complete absence of any foundational research, including its synthesis and basic characterization.
Opportunities for Methodological Advancements in Synthesis and Characterization
As no synthesis has been reported, the entire field of its synthetic methodology is open for exploration. Future work would need to establish a viable synthetic route, which could potentially involve the coupling of a pyrrolidine (B122466) derivative with a suitable oxanone precursor. Subsequent characterization would require standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Prospective Avenues for Exploring Novel Chemical Transformations and Applications
Given the lack of any data, the potential chemical transformations and applications of 3-(Pyrrolidin-2-yl)oxan-4-one are entirely speculative. Based on its structure, one could hypothesize potential biological activities by analogy to other pyrrolidine-containing compounds, but any such hypotheses would require empirical validation, starting with the synthesis of the molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(Pyrrolidin-2-yl)oxan-4-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization and functional group transformations. For example, pyrrolidine derivatives are often synthesized using nucleophilic substitution or condensation reactions under reflux conditions (e.g., acetic anhydride as a solvent at 80–100°C for 6–12 hours). Purification typically involves column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol. Monitoring reaction progress via TLC and confirming purity by HPLC (>95%) is critical .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like dichloromethane/methanol. Data collection is performed using a diffractometer, and structures are refined using SHELXL (for small-molecule refinement) and visualized via ORTEP-3 for thermal ellipsoid plots. Hydrogen bonding and torsional angles are analyzed to confirm stereochemistry .
Q. What analytical techniques are used to validate the purity and identity of the compound?
- Methodological Answer :
- NMR : and NMR in deuterated solvents (e.g., DMSO-d6 or CDCl) to confirm proton environments and carbon frameworks.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks.
- Elemental Analysis : Combustion analysis for C, H, N content (deviation <0.4% theoretical values) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and energy barriers for reactions like hydrogenation or ring-opening. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzyme active sites). Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Dynamic Effects in NMR : Variable-temperature NMR identifies conformational flexibility causing signal splitting.
- Twinned Crystals : Use SHELXD for structure solution of twinned datasets.
- Complementary Techniques : Pair SCXRD with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .
Q. How is the compound’s biological activity assessed, and what assay designs minimize false positives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, with controls for solvent interference (e.g., DMSO <1% v/v).
- Enzyme Inhibition : Kinetic studies (Lineweaver-Burk plots) to differentiate competitive/non-competitive inhibition. Use fluorogenic substrates for real-time activity monitoring .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
